Tas-117

説明

Overview of the PI3K/AKT/mTOR Pathway in Cellular Homeostasis

The PI3K/AKT/mTOR pathway is a highly conserved signaling cascade vital for regulating a multitude of cellular activities. researchgate.netnih.gov This intricate network is typically activated by external stimuli, such as growth factors and hormones, which bind to receptor tyrosine kinases on the cell surface. This binding triggers the activation of PI3K, a family of lipid kinases.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. researchgate.net PIP3 recruits proteins with pleckstrin homology domains to the cell membrane, including the serine/threonine kinase AKT (also known as protein kinase B). researchgate.net The recruitment of AKT to the membrane allows for its phosphorylation and full activation by other kinases, such as PDK1 and mTOR Complex 2 (mTORC2). researchgate.netnih.gov

Once activated, AKT phosphorylates a wide array of downstream substrates, influencing a variety of cellular processes essential for maintaining homeostasis. nih.gov A key downstream effector of AKT is the mammalian target of rapamycin (B549165) (mTOR), a protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. ascopubs.org The pathway plays a pivotal role in nutrient sensing, protein synthesis, and cell growth. ascopubs.org The tumor suppressor protein PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus terminating the signaling cascade. nih.gov

Dysregulation of the PI3K/AKT/mTOR Pathway in Disease Pathogenesis

The tightly regulated nature of the PI3K/AKT/mTOR pathway is paramount for normal cellular function. When this regulation is compromised, it can lead to the development and progression of various diseases.

Role in Proliferation, Growth, Survival, Metabolism, and Angiogenesis

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. nih.gov By activating downstream targets, it promotes entry into the cell cycle and inhibits apoptosis (programmed cell death). ashpublications.org Furthermore, this pathway is instrumental in cellular metabolism, promoting glucose uptake and glycolysis. nih.gov It also plays a significant role in angiogenesis, the formation of new blood vessels, which is crucial for supplying nutrients to growing tissues. nih.gov

Aberrations in Human Diseases, particularly Oncogenesis

Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most common molecular alterations in human cancers. nih.govascopubs.org This aberrant signaling can be driven by a variety of genetic and epigenetic events, including:

Mutations in PIK3CA : This gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA are frequently observed in a wide range of cancers, leading to constitutive activation of the pathway. nih.gov

Loss of PTEN function : Inactivation of the PTEN tumor suppressor gene, through mutations or deletion, prevents the termination of PI3K signaling, resulting in sustained pathway activation. nih.gov Germline mutations in PTEN are associated with PTEN hamartoma tumor syndrome, which confers an increased lifetime risk of developing various cancers. tandfonline.com

AKT amplification or mutations : Overexpression or activating mutations of AKT itself can also drive oncogenesis. nih.gov

This persistent signaling contributes to the hallmarks of cancer by promoting uncontrolled cell proliferation, survival, and metabolic reprogramming, as well as facilitating tumor growth and metastasis. nih.govnih.gov

Therapeutic Targeting of the PI3K/AKT/mTOR Pathway

The frequent dysregulation of the PI3K/AKT/mTOR pathway in cancer has made it a prime target for therapeutic intervention. nih.govnih.gov

Rationale for AKT Kinase Inhibition in Translational Research

AKT sits (B43327) at a critical node within the PI3K/AKT/mTOR pathway, integrating signals from upstream components and relaying them to a multitude of downstream effectors. This central position makes AKT an attractive target for inhibition. The rationale for targeting AKT is based on the premise that blocking its activity will disrupt the oncogenic signals driving cancer cell proliferation and survival. tandfonline.comnih.gov Preclinical studies have shown that inhibiting the AKT pathway can reduce cell proliferation in various tumor cell lines. d-nb.info

Challenges and Opportunities in AKT-Directed Therapies

Despite the strong rationale, the development of effective and safe AKT inhibitors has faced challenges. One significant hurdle is the potential for on-target toxicities, as AKT plays a crucial role in normal cellular processes, particularly glucose metabolism. scientificarchives.com The development of resistance to AKT inhibitors is another major challenge. researchgate.net Cancer cells can develop resistance through various mechanisms, including the activation of alternative signaling pathways. researchgate.net

However, the development of novel inhibitors with different mechanisms of action, such as allosteric inhibitors, presents new opportunities. scientificarchives.com Allosteric inhibitors bind to a site on the AKT protein distinct from the ATP-binding pocket, leading to a conformational change that inhibits its activity. scientificarchives.com This can offer greater selectivity and potentially a different side-effect profile compared to ATP-competitive inhibitors. nih.govnih.gov TAS-117 is one such novel, orally bioavailable, allosteric AKT inhibitor that has shown potent and selective inhibition of all three AKT isoforms (AKT1, 2, and 3). tandfonline.com

This compound: Preclinical and Clinical Research Findings

This compound has been the subject of extensive research to evaluate its potential as a targeted cancer therapy.

Preclinical Research Findings

In vitro and in vivo preclinical studies have demonstrated the antitumor activity of this compound across a range of cancer models.

In Vitro Studies

This compound has shown the ability to inhibit the proliferation of various human cancer cell lines. nih.gov

| Cell Line | Cancer Type | Key Molecular Features | Reference |

| A2780 | Ovarian Cancer | PTEN negative | aacrjournals.org |

| NCI-N87 | Gastric Cancer | HER2 overexpressing | aacrjournals.orgnih.gov |

| 4-1ST | Gastric Cancer | HER2 overexpressing | aacrjournals.org |

| KPL-4 | Breast Cancer | HER2 amplification, PIK3CA mutation | nih.gov |

| Multiple Myeloma Cell Lines (MM.1S, MM.1R, OPM1, H929) | Multiple Myeloma | High baseline Akt phosphorylation | ashpublications.org |

| Breast, Endometrial, Lung Cancer Cell Lines | Various | Not specified | nih.gov |

In Vivo Xenograft Studies

Oral administration of this compound has demonstrated significant, dose-dependent antitumor effects in various mouse xenograft models. nih.gov

| Xenograft Model | Cancer Type | Findings | Reference |

| NCI-N87 | Gastric Cancer | Marked inhibition of tumor growth. | nih.govbioworld.com |

| KPL-4 | Breast Cancer | Marked inhibition of tumor growth. | nih.govbioworld.com |

| A2780 | Ovarian Cancer | Significantly improved antitumor effect when combined with carboplatin (B1684641) or irinotecan (B1672180). | aacrjournals.org |

| 4-1ST | Gastric Cancer | Enhanced antitumor effect when combined with S-1, trastuzumab, or lapatinib (B449). | aacrjournals.org |

| H929 | Multiple Myeloma | Significantly inhibited tumor growth. | ashpublications.org |

Furthermore, preclinical studies have shown that this compound can enhance the efficacy of chemotherapeutic agents and other targeted therapies. aacrjournals.orgpatsnap.com For instance, in an ovarian cancer model, this compound improved the antitumor effect of carboplatin and irinotecan. aacrjournals.org In gastric cancer models, it enhanced the effects of S-1 and the HER2-targeted therapies trastuzumab and lapatinib. aacrjournals.orgpatsnap.com

Clinical Research Findings

This compound has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.

Phase I Studies

A first-in-human Phase I study of this compound in patients with advanced solid tumors established a manageable safety profile and showed preliminary signs of antitumor activity. researchgate.netnih.gov The study determined the recommended Phase II doses and regimens. nih.gov Pharmacodynamic analyses confirmed that this compound reduced the phosphorylation of PRAS40, a direct substrate of AKT, indicating target engagement. researchgate.netnih.gov In this study, four patients achieved a confirmed partial response. researchgate.netnih.gov

Phase II Studies

Several Phase II studies have further investigated the efficacy and safety of this compound in specific patient populations.

Another Phase II study is evaluating this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations. tandfonline.comnih.gov This study is based on the hypothesis that tumors with loss of PTEN function will be particularly dependent on AKT signaling and therefore sensitive to AKT inhibition. tandfonline.com Previous clinical data showed a DCR of 61.5% in patients with PIK3CA-mutated endometrial cancer and 37.5% in patients with ovarian clear cell carcinoma. tandfonline.com

| Clinical Trial Phase | Patient Population | Key Efficacy Results | Reference |

| Phase I | Advanced solid tumors | 4 confirmed partial responses. | researchgate.netnih.gov |

| Phase II (K-BASKET) | Advanced solid tumors with PI3K/Akt mutations | ORR: 8%, DCR: 23%, Median PFS: 1.4 months. Responses in ovarian (PIK3CA E545K) and breast cancer (PIK3CA H1047R, Akt1 E17K). | nih.govnih.govresearchgate.net |

| Phase II (PTEN mutations) | Advanced solid tumors with germline PTEN mutations | Ongoing. Prior data showed DCR of 61.5% in PIK3CA-mutated endometrial cancer and 37.5% in ovarian clear cell carcinoma. | tandfonline.comnih.gov |

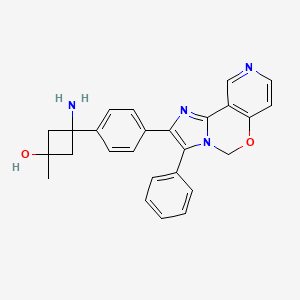

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402602-94-1 | |

| Record name | TAS-117 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-117 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pifusertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Tas 117: Preclinical Development and Therapeutic Rationale

Discovery and Preclinical Characterization

TAS-117 was discovered as a novel inhibitor targeting AKT. oup.com Preclinical characterization has demonstrated that this compound is a highly potent and selective oral allosteric pan-AKT inhibitor. researchgate.netnih.govprobechem.comresearchgate.nettandfonline.commedkoo.comchemsrc.commedchemexpress.comd-nb.infoglpbio.com Studies have shown that this compound exhibits potent anti-proliferative activity across a range of human cancer cell lines derived from various tumor types, including breast, ovarian, gastric, endometrial, lung, and multiple myeloma. researchgate.nettandfonline.comd-nb.infoashpublications.org

In preclinical in vivo studies utilizing murine xenograft models, oral administration of this compound has demonstrated single-agent antitumor activity. For instance, dose-dependent antitumor effects were observed in models of gastric carcinoma (NCI-N87) and breast cancer (KPL-4). researchgate.netnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov this compound has also shown synergistic or additive effects when combined with certain chemotherapeutic agents in both in vitro and in vivo settings. nih.govresearchgate.net Mechanistically, this compound has been shown to induce apoptosis and autophagy in cancer cells, as well as trigger endoplasmic reticulum (ER) stress response. probechem.commedkoo.commedchemexpress.comglpbio.comashpublications.orgaacrjournals.org

Targeted Approach to AKT Inhibition

This compound represents a targeted approach to inhibiting AKT, distinguishing itself through its selective allosteric mechanism.

This compound has been identified as a selective allosteric inhibitor that targets all three isoforms of AKT: AKT1, AKT2, and AKT3. nih.govprobechem.comresearchgate.nettandfonline.comchemsrc.commedchemexpress.comglpbio.com Its allosteric mechanism involves preventing the localization of AKT, thereby blocking its phosphorylation and subsequent activation. nih.govlabiotech.eu Preclinical data indicates high affinity for all three isoforms. researchgate.netd-nb.info

Reported in vitro inhibitory concentrations (IC50) for this compound against the different AKT isoforms are presented in the table below. probechem.comchemsrc.commedchemexpress.comglpbio.com

| AKT Isoform | IC50 (nM) |

| AKT1 | 4.8 |

| AKT2 | 1.6 |

| AKT3 | 44 |

This compound demonstrates minimal inhibitory activity against other kinases, including PI3K, PDK1, and mTOR, highlighting its selectivity for AKT. probechem.comchemsrc.com It effectively inhibits AKT kinase activity and blocks the basal phosphorylation of AKT and its downstream substrates, such as mTOR, PRAS40, BAD, FOXO1, and glycogen (B147801) synthase kinase 3 (GSK3). researchgate.nettandfonline.comchemsrc.comglpbio.com

AKT inhibitors can be broadly classified into two types: ATP-competitive inhibitors and allosteric inhibitors. nih.gov ATP-competitive inhibitors bind to the ATP-binding pocket of AKT in its active conformation. nih.gov In contrast, this compound is a non-ATP competitive, allosteric inhibitor. nih.govresearchgate.nettandfonline.comchemsrc.com This allosteric mechanism of action, which prevents AKT localization and activation, contributes to its high potency and selectivity. nih.govlabiotech.eu Allosteric AKT inhibitors like this compound are generally considered to be more specific than ATP-competitive inhibitors, which may have a higher potential for off-target effects. nih.govresearchgate.net

Preclinical Justification for Investigating this compound in AKT-Driven Pathologies

The preclinical data on this compound provides a strong justification for investigating its therapeutic potential in diseases characterized by dysregulation of the PI3K/AKT/mTOR pathway. researchgate.netnih.govd-nb.infoCurrent time information in Central Highlands Council, AU.cancernetwork.comuni.lunih.gov

The PI3K/AKT/mTOR signaling pathway is frequently altered in numerous cancer types, and its dysregulation is linked to tumor growth, survival, and resistance to therapy. researchgate.netnih.govresearchgate.netnih.gov Activation of AKT is observed in many cancers and is often associated with poor prognosis and chemotherapy resistance. nih.govresearchgate.net Inhibiting this pathway is therefore a promising therapeutic strategy in tumors where it is activated. nih.govresearchgate.net

Preclinical studies have shown that this compound inhibits the proliferation of human cancer cell lines, including those derived from breast, endometrial, lung, and ovarian cancers, which are known to frequently harbor aberrations in the PI3K/AKT/mTOR pathway. tandfonline.comd-nb.info Furthermore, tumor cell lines exhibiting specific alterations within this pathway, such as Akt2 and human epidermal growth factor type 2 (HER2) gene amplification, PI3K mutations, and PTEN loss, have demonstrated sensitivity to this compound in preclinical settings. researchgate.netd-nb.infocancernetwork.comnih.govresearchgate.net

PTEN is a potent tumor suppressor that acts as a negative regulator of the PI3K/AKT/mTOR pathway by dephosphorylating PIP3 back to PIP2, thereby counteracting the activation of AKT. oaepublish.comtandfonline.comnih.govpatsnap.com Loss of PTEN expression or function, including through germline PTEN inactivating mutations, leads to hyperactivation of the PI3K/AKT/mTOR pathway and is implicated in various cancers and syndromes like PTEN hamartoma tumor syndrome (including Cowden syndrome), which carry an elevated lifetime risk of cancer. researchgate.nettandfonline.comnih.govpatsnap.comtandfonline.com

Iii. Molecular and Cellular Mechanisms of Action of Tas 117

Direct Target Engagement and Specificity

TAS-117 exerts its inhibitory effect through direct interaction with the AKT protein. Its mechanism of action involves binding to a site distinct from the ATP-binding pocket, classifying it as an allosteric inhibitor. nih.govresearchgate.netmedchemexpress.comCurrent time information in Central Highlands Council, AU.mdpi.comwikipedia.orguni-freiburg.de

Binding to All Three AKT Isoforms (AKT1, AKT2, AKT3)

AKT exists in three highly conserved isoforms: AKT1 (AKTα), AKT2 (AKTβ), and AKT3 (AKTγ). nih.gov this compound has demonstrated potent inhibitory activity against all three isoforms. nih.govnih.govnih.govresearchgate.netmedchemexpress.comprobechem.com Preclinical data indicate that this compound binds to AKT1, AKT2, and AKT3 with varying affinities. Reported IC50 values highlight its potency across the isoforms. medchemexpress.comprobechem.com

| AKT Isoform | IC50 (nM) | Source |

| AKT1 | 4.8 | medchemexpress.comprobechem.com |

| AKT2 | 1.6 | medchemexpress.comprobechem.com |

| AKT3 | 44 | medchemexpress.comprobechem.com |

This pan-AKT inhibition is a key characteristic of this compound's mechanism. nih.gov

Non-ATP Competitive Allosteric Inhibition

Unlike ATP-competitive inhibitors that bind to the active site where ATP normally binds, this compound is a non-ATP competitive allosteric inhibitor. nih.govresearchgate.netmedchemexpress.comCurrent time information in Central Highlands Council, AU.mdpi.comwikipedia.orguni-freiburg.de Allosteric inhibitors bind to a regulatory site elsewhere on the enzyme, inducing a conformational change that inhibits enzyme activity. mdpi.com This mode of inhibition is often associated with greater specificity compared to ATP-competitive inhibitors. nih.gov By binding allosterically, this compound prevents the proper localization and subsequent phosphorylation and activation of AKT. nih.gov

Absence of Significant Off-Target Kinase Inhibition

A crucial aspect of this compound's specificity is the reported absence of significant off-target inhibition against a broad panel of other kinases. nih.govmedchemexpress.comCurrent time information in Central Highlands Council, AU.mdpi.com This selectivity is advantageous as it may reduce the potential for unwanted side effects mediated by the inhibition of other kinases. nih.gov Allosteric inhibitors like this compound are generally considered more specific than ATP-competitive inhibitors in this regard. nih.gov

Modulation of Downstream Signaling Pathways

Inhibition of AKT by this compound leads to a cascade of effects on the downstream components of the PI3K/AKT/mTOR pathway and other related signaling networks.

Inhibition of Phosphorylation of Key AKT Substrates: mTOR, PRAS40, BAD, FOXO1, GSK3

Activated AKT phosphorylates numerous downstream substrates that regulate diverse cellular functions, including cell survival, growth, proliferation, and metabolism. scientificarchives.commdpi.comresearchgate.netnih.govnih.govwhiterose.ac.uk this compound effectively inhibits the phosphorylation of these key substrates. nih.govscientificarchives.commedchemexpress.comCurrent time information in Central Highlands Council, AU.mdpi.comnih.gov Notable downstream targets whose phosphorylation is inhibited by this compound include:

mTOR (specifically mTORC1): AKT activates mTORC1 through phosphorylation of TSC2 and PRAS40. scientificarchives.comnih.govnih.govharvard.edu Inhibition of AKT by this compound reduces mTORC1 activation.

PRAS40 (Proline-Rich AKT Substrate of 40 kDa): PRAS40 is a direct substrate of AKT, and its phosphorylation by AKT leads to mTORC1 activation. nih.govnih.gov Reduced phosphorylation of PRAS40 is a key pharmacodynamic marker of AKT inhibition by this compound observed in preclinical and clinical studies. nih.govresearchgate.net

BAD (BCL-2-Associated Death Promoter): Phosphorylation of BAD by AKT promotes cell survival by inhibiting apoptosis. mdpi.comnih.govnih.govwhiterose.ac.uk this compound's inhibition of AKT phosphorylation of BAD can therefore promote pro-apoptotic signaling. nih.gov

FOXO1 (Forkhead Box Protein O1): AKT phosphorylates and inhibits FOXO transcription factors, which are involved in regulating genes related to apoptosis, cell cycle arrest, and metabolism. mdpi.comnih.govnih.gov Inhibition of FOXO1 phosphorylation by this compound can restore its transcriptional activity, potentially leading to cell cycle inhibition and apoptosis. nih.gov

GSK3 (Glycogen Synthase Kinase 3): AKT phosphorylates and inactivates GSK3, which is involved in various processes including glycogen (B147801) synthesis, cell cycle regulation, and WNT signaling. mdpi.comnih.govnih.govwhiterose.ac.ukharvard.edu Inhibition of GSK3 phosphorylation by this compound can restore its activity. nih.govwhiterose.ac.uk

The inhibition of phosphorylation of these substrates collectively contributes to the anti-proliferative and pro-apoptotic effects observed with this compound treatment in sensitive cancer cells. nih.govnih.govresearchgate.net

Impact on PI3K/AKT/mTOR Pathway Feedback Loops

The PI3K/AKT/mTOR pathway is characterized by complex feedback loops that can influence the response to targeted inhibition. scientificarchives.comresearchgate.netoncotarget.commdpi.com For instance, mTORC1 inhibition can lead to the activation of upstream components, including PI3K and AKT, through the S6K-IRS1 feedback loop. scientificarchives.comresearchgate.netoncotarget.com Conversely, inhibition of AKT can relieve negative feedback mechanisms, potentially leading to re-stimulation of upstream signaling. scientificarchives.com While the precise impact of this compound on these feedback loops is an area of ongoing research, the modulation of downstream substrates indicates a significant disruption of the pathway's normal signaling dynamics. nih.govresearchgate.net Understanding these feedback mechanisms is important for optimizing therapeutic strategies involving AKT inhibitors like this compound, potentially through combination therapies. scientificarchives.compatsnap.com

Cellular Biological Effects

This compound's inhibition of Akt leads to a cascade of downstream cellular effects that collectively impact cell survival, proliferation, and interaction with the tumor microenvironment.

Studies have demonstrated that this compound triggers cell cycle arrest, specifically in the G0/G1 phase. This effect has been observed in multiple myeloma cell lines, such as MM.1S and H929 cells, following treatment with this compound. For instance, analysis using propidium (B1200493) iodide (PI) staining and flow cytometry showed an increase in the G0/G1 phase population after treatment with this compound. frontiersin.orgdrpress.org This indicates that this compound impedes the progression of cells from the G1 phase into the DNA synthesis (S) phase, thereby inhibiting cell proliferation.

A significant cellular effect of this compound is the promotion of apoptosis, or programmed cell death. This is evidenced by an increase in annexin (B1180172) V-positive cells and the detection of cleaved caspase-8, caspase-3, and PARP. frontiersin.orgdrpress.org Cleavage of caspases and PARP are key biochemical markers of apoptotic execution. For example, studies in MM.1S and H929 cells treated with this compound showed increased annexin V staining after 48 hours, confirming the induction of apoptosis. frontiersin.org Furthermore, the cleavage of caspase-8, caspase-3, and PARP was also observed, reinforcing the activation of the apoptotic pathway. frontiersin.orgdrpress.org Combination studies have also shown that this compound can enhance apoptosis induced by other agents, as indicated by increased PARP cleavage. metabolomicsworkbench.org

This compound influences the retinoblastoma protein (Rb)-E2F pathway, a critical regulator of cell cycle progression and gene transcription. Research indicates that this compound treatment leads to the downregulation of E2F1 and E2F2 mRNA and protein expression. plos.orguniroma2.itgenecards.orgtbzmed.ac.ir Simultaneously, this compound induces the upregulation of CDKN1B (also known as p27), a cyclin-dependent kinase inhibitor. researchgate.netplos.orguniroma2.itcellmolbiol.org This modulation is associated with the inactivation of cyclins and cyclin-dependent kinases, resulting in hypo-phosphorylated Rb. uniroma2.it Hypo-phosphorylated Rb stabilizes the complex with E2F1, thereby diminishing the pool of free E2F1 available to activate target genes, including those involved in cell cycle progression and EZH2 expression. plos.orguniroma2.itgenecards.orgtbzmed.ac.ir

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 140260294 |

| PARP1 | 163409121 |

| IL-6 | 122677576 |

| E2F1 | 23668461 |

| E2F2 | 25156979 |

| CDKN1B | 5281780 |

| RB1 | 5722 |

Data Table: Summary of Cellular Effects of this compound

| Cellular Effect | Observed Outcome | Associated Markers/Pathways | References |

| Induction of Cell Cycle Arrest | Increase in G0/G1 phase population | Cell cycle analysis by flow cytometry (PI staining) | frontiersin.orgdrpress.org |

| Promotion of Apoptosis | Increased annexin V-positive cells, Cell death | Cleavage of caspase-8, caspase-3, PARP | frontiersin.orgdrpress.orgmetabolomicsworkbench.orgresearchgate.netsemanticscholar.orgwikipedia.org |

| Induction of Autophagy | Increased LC3-II levels, Autophagosome formation | LC3-II | frontiersin.orgdrpress.orgthegoodscentscompany.comresearchgate.netsemanticscholar.orgcdutcm.edu.cnwikipedia.orggoogle.comacs.orgfishersci.caresearchgate.net |

| Enhancement of ER Stress Response | Induction of UPR markers | p-IRE1α, IRE1α, BiP/GRP78, p-eIF2α, CHOP | frontiersin.orgdrpress.orgthegoodscentscompany.comresearchgate.netsemanticscholar.orgcdutcm.edu.cnwikipedia.orggoogle.comacs.orgfishersci.ca |

| Impact on Cytokine Secretion | Inhibition of IL-6 secretion from BMSCs | Inhibition of IL-6 | frontiersin.orgdrpress.orgthegoodscentscompany.comcdutcm.edu.cnwikipedia.orgresearchgate.net |

| Modulation of Rb-E2F Pathway | Downregulation of E2F1, E2F2; Upregulation of CDKN1B | E2F1, E2F2, CDKN1B (p27), hypo-phosphorylated Rb | plos.orguniroma2.itgenecards.orgtbzmed.ac.ir |

Regulation of Epigenetic Modulators (e.g., EZH2, EZH1) via FOXO3 Nuclear Accumulation and Promoter Binding

This compound, a potent and selective non-competitive Akt inhibitor, influences the expression levels of the Polycomb Repressive Complex 2 (PRC2) catalytic components, Enhancer of zeste homolog 2 (EZH2) and its homolog EZH1, albeit through distinct mechanisms. While this compound has been shown to downregulate EZH2 expression at both mRNA and protein levels by interfering with the Rb-E2F pathway, thereby reducing free E2F1 available for binding to the EZH2 promoter, its effect on EZH1 involves the activation of the FOXO signaling pathway. neobioscience.comactivemotif.comgenecards.org

Research findings indicate that this compound treatment leads to the activation of the FOXO signaling pathway, identifying it as a crucial target following Akt inhibition. neobioscience.comactivemotif.comrcsb.orguniprot.org Specifically, this compound treatment enhances the nuclear localization and accumulation of FOXO3 protein in cells. activemotif.comgenecards.orgrcsb.orguniprot.org This enhanced nuclear presence of FOXO3 is critical for its regulatory function.

Further investigations utilizing chromatin immunoprecipitation (ChIP) assays have confirmed the direct binding of FOXO3 to the EZH1 promoter. neobioscience.comactivemotif.comgenecards.orgrcsb.orguniprot.org This binding to the EZH1 promoter is notably enhanced by this compound treatment. neobioscience.comactivemotif.comgenecards.orgrcsb.orguniprot.org The functional significance of this interaction has been demonstrated through experiments involving shRNA-mediated knockdown of FOXO3, which resulted in the downregulation of EZH1 mRNA expression. neobioscience.comactivemotif.comgenecards.orgrcsb.orguniprot.org These findings collectively establish a regulatory mechanism whereby this compound, through the activation and nuclear accumulation of FOXO3, directly promotes the transcription of EZH1 by binding to its promoter.

The upregulation of EZH1 observed after this compound treatment appears to serve as a compensatory mechanism. neobioscience.comactivemotif.comgenecards.orguniprot.org While EZH2 is downregulated by this compound via the Rb-E2F pathway, the compensatory upregulation of EZH1 helps maintain the trimethylated histone H3 lysine (B10760008) K27 (H3K27me3) repressive mark triggered by PRC2. neobioscience.comactivemotif.comgenecards.orguniprot.org This highlights a novel signaling-epigenetic crosstalk where Akt inhibition by this compound differentially modulates EZH2 and EZH1 levels through distinct downstream effectors, E2F1 and FOXO3, respectively. neobioscience.comactivemotif.comgenecards.org

The following table summarizes the key regulatory relationships discussed:

| Compound/Protein | Target(s) Affected by this compound | Mediating Factor(s) | Effect on Target Expression | Evidence Type |

| This compound | EZH2 | Rb-E2F pathway | Downregulation (mRNA & protein) | mRNA/protein expression analysis |

| This compound | FOXO3 | Akt inhibition | Enhanced nuclear accumulation | Immunostaining, RNA-seq |

| This compound | EZH1 | FOXO3 | Upregulation (mRNA) | RNA-seq, RT-qPCR, ChIP assay |

| FOXO3 knockdown | EZH1 | N/A | Downregulation (mRNA) | shRNA knockdown & RT-qPCR analysis |

Compound and Protein Identifiers:

| Name | Identifier Type | Identifier |

| This compound | PubChem CID | 66555816 |

| FOXO3 | UniProt ID | O43524 |

| EZH2 | PubChem CID | 32051 |

| EZH1 | UniProt ID | Q92800 |

Iv. Preclinical in Vitro Efficacy Studies of Tas 117

Molecular Determinants of Sensitivity in Cell-Based Models

Studies using cancer cell lines have identified several molecular alterations within the PI3K/Akt/mTOR pathway that correlate with sensitivity to TAS-117. Understanding these determinants is crucial for predicting potential therapeutic responses and for patient stratification in clinical settings.

Role of Akt2 and HER2 Gene Amplification

Preclinical findings indicate that tumor cell lines harboring Akt2 and human epidermal growth factor type 2 (HER2) gene amplification are sensitive to this compound. cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net This suggests that amplification of these genes, which can lead to increased Akt signaling, may render cancer cells more susceptible to Akt inhibition by this compound.

Significance of PIK3CA Mutations (e.g., E545K, H1047R)

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, have been associated with sensitivity to this compound in preclinical models. cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net While specific PIK3CA mutations like E545K and H1047R have been noted in clinical observations related to this compound, preclinical data supports the broader principle that PIK3CA mutations can influence sensitivity to this Akt inhibitor.

Influence of PTEN Loss/Deletion

Loss or deletion of the tumor suppressor gene PTEN, a negative regulator of the PI3K pathway, has been identified as a factor associated with sensitivity to this compound in preclinical cell-based studies. cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net The absence of functional PTEN leads to hyperactivation of the PI3K/Akt pathway, making these cells potentially more reliant on Akt signaling and thus more vulnerable to its inhibition by this compound.

Relevance of Akt1 E17K Mutation

Preclinical data suggests that the Akt1 E17K mutation may serve as a useful biomarker for sensitivity to this compound, although further studies are required to fully validate this. nih.govresearchgate.netresearchgate.net This specific mutation is known to be oncogenic and can lead to increased Akt activation. oncokb.org

Baseline AKT Phosphorylation Levels as a Correlate of Sensitivity

Studies, particularly in multiple myeloma cell lines, have shown that this compound induces significant growth inhibition selectively in cell lines exhibiting high baseline levels of phosphorylated Akt (p-Akt). nih.govmedkoo.comashpublications.org This observation suggests that elevated baseline Akt phosphorylation levels may serve as an indicator of sensitivity to selective Akt inhibition by this compound. The compound has been shown to block basal phosphorylation of Akt and downstream molecules. nih.govmedkoo.comprobechem.com

Summary of Molecular Determinants of Sensitivity

| Molecular Alteration | Observed Preclinical Sensitivity to this compound | Supporting Evidence |

| Akt2 Gene Amplification | Sensitive | cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net |

| HER2 Gene Amplification | Sensitive | cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net |

| PIK3CA Mutations | Sensitive | cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net |

| PTEN Loss/Deletion | Sensitive | cancernetwork.comnih.govresearchgate.netresearchgate.netonclive.comresearchgate.net |

| Akt1 E17K Mutation | Potential biomarker (requires further study) | nih.govresearchgate.netresearchgate.net |

| High Baseline AKT Phosphorylation | Sensitive | nih.govmedkoo.comashpublications.org |

Interactions with the Tumor Microenvironment in Preclinical Models

Preclinical investigations have also explored the impact of this compound within the context of the tumor microenvironment. Studies in multiple myeloma models have shown that this compound can induce significant cytotoxicity in multiple myeloma cells even when co-cultured with bone marrow stromal cells. nih.govmedkoo.comashpublications.org This effect was associated with the inhibition of IL-6 secretion, a cytokine often produced by stromal cells that can support cancer cell growth and survival. nih.govmedkoo.comashpublications.org These findings suggest that this compound may be capable of overcoming some of the protective effects conferred by the tumor microenvironment.

Efficacy in the Presence of Bone Marrow Stromal Cells

The bone marrow (BM) microenvironment plays a critical role in the pathogenesis of multiple myeloma (MM), contributing to tumor cell growth, survival, and the development of drug resistance. nih.govmdpi.com Bone marrow stromal cells (BMSCs), a key component of this microenvironment, are known to stimulate signaling pathways, such as the PI3K/Akt pathway, in MM cells through mechanisms including cell adhesion and the secretion of cytokines like IL-6 and IGF-1, thereby mediating resistance to therapeutic agents. c-med.orgnih.gov

Preclinical in vitro studies have investigated the efficacy of this compound, a selective and potent allosteric Akt inhibitor, in overcoming the protective effects conferred by the BM microenvironment. nih.govmedchemexpress.com These studies demonstrated that this compound induced significant cytotoxicity in MM cells even when cultured in the presence of BMSCs. nih.govnih.govglpbio.com This finding is particularly notable because the BM milieu often attenuates the effectiveness of anti-myeloma therapies. nih.govmdpi.com

Research findings indicate that this compound abrogates the cytoprotective effect offered by the bone marrow microenvironment. nih.govmedchemexpress.comglpbio.com This abrogation is associated with the inhibition of Akt activity in MM cells, even in the presence of BMSCs or stimulating cytokines such as IL-6 and IGF-1. nih.gov Furthermore, this compound was observed to inhibit the secretion of IL-6 from BMSCs, which is a significant factor in BMSC-mediated drug resistance in MM. nih.govnih.gov

Comparative studies have shown that this compound exhibits greater potency than other Akt inhibitors, such as perifosine (B1684339), within the BM microenvironment. c-med.orgnih.gov For instance, in experiments evaluating cell proliferation using [3H]-thymidine uptake in MM.1S cells cultured with or without BMSCs, this compound induced dose-dependent growth inhibition even in the presence of BMSCs. In contrast, perifosine showed this effect primarily at higher concentrations. nih.gov

V. Preclinical in Vivo Efficacy Studies of Tas 117

Antitumor Activity in Xenograft Models

TAS-117 has demonstrated antitumor activity in a range of human cancer xenograft models, including those derived from gastric carcinoma, breast cancer, and multiple myeloma researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. The efficacy of this compound in these models is often characterized by dose-dependent effects on tumor growth.

Dose-Dependent Effects in Human Gastric Carcinoma Xenografts (e.g., NCI-N87)

In nude mouse models, once-daily administration of this compound has been shown to cause significant dose-dependent antitumor effects against NCI-N87 gastric carcinoma xenografts researchgate.netnih.gov. NCI-N87 is a human gastric cancer cell line characterized by HER2 amplification researchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.org. Studies have confirmed enhanced antitumor activity when this compound is combined with other agents, such as the mTOR inhibitor everolimus (B549166) or the HER2 inhibitor lapatinib (B449), in the NCI-N87 xenograft model aacrjournals.org.

Dose-Dependent Effects in Human Breast Cancer Xenografts (e.g., KPL-4)

This compound has also demonstrated significant dose-dependent antitumor effects in KPL-4 human breast cancer xenograft models in nude mice researchgate.netnih.gov. The KPL-4 cell line is characterized by HER2 amplification and PIK3CA mutation researchgate.netnih.govresearchgate.netresearchgate.net. This indicates the potential of this compound as a single agent in breast cancer models with these molecular characteristics.

Antitumor Efficacy in Multiple Myeloma Plasmacytoma Xenografts (e.g., H929)

Oral administration of this compound has been shown to significantly inhibit human multiple myeloma cell growth in murine xenograft models, including the H929 model nih.govfigshare.com. The H929 cell line is derived from a patient with multiple myeloma and is commonly used as a model system for studying this cancer altogenlabs.com. Studies have demonstrated that this compound treatment at daily doses significantly reduced tumor growth in these models nih.gov. For instance, in the H929 xenograft model, significant growth inhibition was confirmed at different dose levels nih.gov.

| Xenograft Model | Cancer Type | Key Molecular Features | Observed Effect of this compound Monotherapy |

|---|---|---|---|

| NCI-N87 | Gastric Carcinoma | HER2 amplification | Significant dose-dependent antitumor effect researchgate.netnih.gov |

| KPL-4 | Breast Cancer | HER2 amplification, PIK3CA mutation | Significant dose-dependent antitumor effect researchgate.netnih.gov |

| MM.1S | Multiple Myeloma | High baseline p-Akt | Significantly reduced tumor growth nih.gov |

| H929 | Multiple Myeloma | - | Significant growth inhibition nih.gov |

Impact on Tumor Growth and Regression in Animal Models

In various nude mouse xenograft models, the daily administration of this compound has consistently resulted in significant dose-dependent antitumor effects nih.govd-nb.info. This impact is observed as a reduction in tumor growth compared to control groups. While the primary effect noted is inhibition of tumor growth, some preclinical studies of other agents in similar models have shown tumor regression mdpi.com. The extent of tumor growth inhibition and potential for regression is dependent on factors such as the specific cancer cell line used, the dose of this compound administered, and the duration of treatment. For example, in multiple myeloma xenograft models, this compound treatment significantly reduced tumor growth nih.gov.

Vi. Preclinical Resistance Mechanisms to Tas 117 and Counteracting Strategies

Understanding Intrinsic Resistance in Preclinical Models

Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that limit their initial response to TAS-117 treatment.

Potential for Insufficient AKT Inhibition Alone to Downregulate PI3K/AKT/mTOR Pathway

One potential factor contributing to the limited response observed with this compound as a monotherapy in clinical settings is that Akt inhibition alone may be insufficient to fully downregulate the complex and often dysregulated PI3K/Akt/mTOR pathway, which exhibits various alterations in cancer. nih.gov While this compound effectively inhibits Akt, the broader pathway involves multiple nodes (PI3K, Akt, mTOR) and intricate feedback loops, meaning that blocking only Akt may not completely shut down the pro-survival and proliferative signals driven by this pathway. nih.govd-nb.inforesearchgate.net

Role of Intrinsic Feedback Regulation and Parallel Compensatory Pathways

Studies have highlighted the significant role of intrinsic feedback regulation and the activation of parallel compensatory pathways in mediating resistance to PI3K pathway inhibitors, including Akt inhibitors. nih.govresearchgate.netwikipedia.orgharvard.edu These intrinsic adaptive responses can lead to the reactivation of the PI3K/Akt/mTOR pathway or the activation of alternative signaling cascades that bypass the Akt blockade, thereby limiting the effectiveness of this compound. nih.govresearchgate.netharvard.edu For instance, inhibition of Akt can lead to the upregulation of receptor tyrosine kinases (RTKs) through FOXO-mediated transcriptional induction, which in turn can reactivate both the MAPK and PI3K signaling pathways. researchgate.netharvard.edu This intricate crosstalk between pathways like PI3K/Akt and MAPK/ERK can lead to cross-compensation, where inhibition of one pathway activates the other, contributing to resistance. harvard.eduoncotarget.com

Investigation of Acquired Resistance Mechanisms in Preclinical Settings

Acquired resistance develops after initial sensitivity to this compound treatment, where cancer cells evolve mechanisms to evade the drug's effects.

Molecular Alterations Associated with Resistance

Preclinical investigations into acquired resistance mechanisms to Akt inhibitors, including potentially this compound, have revealed various molecular alterations. Hyper-phosphorylation of multiple RTKs has been observed in breast cancer cells that developed resistance to Akt inhibitors. researcher.life This suggests that activation of upstream RTK signaling can be a mechanism of acquired resistance, providing alternative routes to stimulate downstream survival pathways. researcher.lifeharvard.edu While specific molecular alterations associated with acquired resistance to this compound are still under investigation, the general mechanisms observed with other Akt and PI3K inhibitors, such as alterations in canonical effectors of the pathway or activation of parallel pathways, are likely relevant. nih.govsurgicalneurologyint.com

Preclinical Approaches to Overcome Resistance

Given the challenges posed by both intrinsic and acquired resistance, preclinical research has focused on strategies to enhance the efficacy of this compound.

Rationale for Combination Therapies

The limited efficacy of this compound as a monotherapy in heavily pre-treated patients with diverse cancer types underscores the rationale for exploring combination therapies. nih.gov Preclinical studies suggest that combining this compound with other agents can help overcome resistance by simultaneously targeting multiple nodes within the PI3K/Akt/mTOR pathway or by blocking compensatory pathways. nih.govc-med.org For example, combinations of PI3K and Akt inhibitors have shown efficacy, particularly in breast cancer. nih.gov Combining this compound with chemotherapy, targeted therapy, or immunotherapy may be a feasible option to block compensatory signaling pathways and increase antitumor activities. nih.govonclive.comcancernetwork.com Preclinical data in multiple myeloma models, for instance, have shown that this compound enhances cytotoxicity induced by proteasome inhibitors like bortezomib (B1684674) and carfilzomib, suggesting a potential strategy to overcome drug resistance in this context. c-med.orgnih.govmdpi.commdpi.com This synergistic effect was observed both through inhibiting activated Akt and inducing fatal ER stress. c-med.orgnih.gov The potential for combination therapies to overcome de novo resistance has also been highlighted in preclinical settings. nih.govonclive.com

Here is a table summarizing key preclinical observations related to this compound sensitivity and resistance:

| Preclinical Observation | Relevance to this compound Resistance/Sensitivity | Source(s) |

| Sensitivity in cell lines with Akt2 amplification | Predictor of potential response | nih.govd-nb.info |

| Sensitivity in cell lines with HER2 amplification | Predictor of potential response | nih.govd-nb.info |

| Sensitivity in cell lines with PI3K mutations | Predictor of potential response | nih.govd-nb.info |

| Sensitivity in cell lines with PTEN loss | Predictor of potential response | nih.govd-nb.infodroracle.ai |

| Insufficient Akt inhibition alone to downregulate pathway | Contributes to intrinsic resistance | nih.gov |

| Intrinsic feedback regulation/compensatory pathways | Mechanisms of intrinsic resistance | nih.govresearchgate.netwikipedia.org |

| Hyper-phosphorylation of RTKs in resistant cells | Mechanism of acquired resistance (general) | researcher.life |

| Enhanced cytotoxicity with proteasome inhibitors | Strategy to overcome resistance | c-med.orgnih.govmdpi.com |

Vii. Preclinical Combination Studies of Tas 117

Synergistic and Additive Effects with Chemotherapeutic Agents

Preclinical studies have demonstrated that TAS-117 can enhance the cytotoxicity of several chemotherapy drugs both in vitro and in vivo. nih.govresearchgate.netpatsnap.com

Combination with Paclitaxel (B517696)

A novel highly potent AKT inhibitor, this compound, demonstrated synergistic antitumor activity in combination with paclitaxel through enhancement of apoptosis induction in preclinical studies. nih.govresearchgate.net

Combinations with Platinum-Based Agents (e.g., Cisplatin (B142131), Carboplatin)

In vitro studies have shown that this compound enhanced the cytotoxicity of cisplatin in A2780 cells. aacrjournals.org In vivo, this compound significantly improved the antitumor effect of carboplatin (B1684641) in an A2780 xenograft model. patsnap.comaacrjournals.org Platinum-based agents like cisplatin and carboplatin are widely used in cancer chemotherapy, and combinations with new agents are being explored to improve efficacy and manage toxicity. mdpi.comcancernetwork.com

Combinations with Topoisomerase I Inhibitors (e.g., SN38, Irinotecan)

This compound has shown enhanced cytotoxicity when combined with SN38 in A2780 cells in vitro. aacrjournals.org Furthermore, in an A2780 xenograft model, this compound significantly improved the antitumor effect of irinotecan (B1672180) in vivo. patsnap.comaacrjournals.org Irinotecan, a topoisomerase I inhibitor, is a prodrug that is converted to its active metabolite SN-38. mdpi.comnih.gov

Combinations with Antimetabolites (e.g., Fluorouracil, S-1)

In vitro combination studies revealed that this compound enhanced the cytotoxicity of fluorouracil in A2780 cells. aacrjournals.org this compound also enhanced the antitumor effect of S-1 in a 4-1ST xenograft model in vivo. patsnap.comaacrjournals.org S-1 is an oral fixed combination 5-FU-based drug. nih.govresearchgate.net

Molecular Basis of Enhanced Cytotoxicity and Apoptosis Induction in Combinations

AKT controls cellular proliferation and resistance to apoptosis, and its activation is observed in patients with relapsed or refractory tumors. aacrjournals.org Therefore, combining this compound with cytotoxic drugs is a promising approach. aacrjournals.org this compound triggers apoptosis and autophagy. medchemexpress.comc-med.orgglpbio.com

In multiple myeloma cells, this compound enhances cytotoxicity induced by proteasome inhibitors like bortezomib (B1684674) or carfilzomib. medchemexpress.comc-med.orgglpbio.com This occurs through the inhibition of activated Akt by proteasome inhibitors and through the induction of fatal ER stress, evidenced by increased CHOP expression. medchemexpress.comc-med.orgglpbio.com Synergistic effects between this compound and bortezomib have been observed in an in vivo xenograft mouse model. c-med.org this compound also abrogates the cytoprotective effect of the bone marrow microenvironment associated with Akt inhibition in multiple myeloma cells and bone marrow stromal cells. medchemexpress.comglpbio.com

Synergistic and Additive Effects with Other Molecularly Targeted Therapies

Recent preclinical studies suggest that the vertical inhibition of key cancer signaling pathways may be an effective way to minimize crosstalk signaling and compensatory feedback activation. aacrjournals.org this compound has been evaluated in combination with other molecularly targeted therapies. aacrjournals.org

With the downstream mTOR inhibitor everolimus (B549166), this compound exhibited synergistic growth inhibition in NCI-N87 cells. aacrjournals.org Enhanced antitumor activity in combination with this compound and everolimus was confirmed in the NCI-N87 xenograft model. patsnap.comaacrjournals.org

With the upstream HER2 inhibitor lapatinib (B449), this compound also exhibited synergistic growth inhibition in vitro and enhanced antitumor activity in vivo in the NCI-N87 model. patsnap.comaacrjournals.org The combinatorial effect of this compound and HER2 blockade was further evaluated using trastuzumab. aacrjournals.org this compound strongly enhanced the antitumor effect of trastuzumab in a 4-1ST xenograft model. patsnap.comaacrjournals.org

The PI3K/Akt pathway plays crucial roles in the context of the bone marrow microenvironment in the pathogenesis of multiple myeloma, mediating drug resistance. c-med.org Targeting this pathway is a promising strategy. c-med.org

Combination with mTOR Inhibitors (e.g., Everolimus)

Preclinical studies have investigated the combination of this compound with mTOR inhibitors like everolimus, particularly in the context of HER2-overexpressing gastric cancer cell lines such as NCI-N87. This compound exhibited synergistic growth inhibition when combined with everolimus in NCI-N87 cells. aacrjournals.org This combination also led to the induction of PARP cleavage, a marker of apoptosis, which was not observed with either agent alone. aacrjournals.org Enhanced anti-tumor activity of the this compound and everolimus combination was further confirmed in an NCI-N87 xenograft model. aacrjournals.org

Combination with HER2 Inhibitors (e.g., Lapatinib, Trastuzumab)

The combination of this compound with HER2 inhibitors, such as lapatinib and trastuzumab, has shown synergistic effects in preclinical models of HER2-overexpressing cancers. In NCI-N87 cells, this compound demonstrated synergistic growth inhibition in vitro when combined with the upstream HER2 inhibitor lapatinib. aacrjournals.org This combination also enhanced anti-tumor activity in vivo in the NCI-N87 xenograft model. aacrjournals.org Furthermore, this compound strongly enhanced the anti-tumor effect of trastuzumab in a 4-1ST xenograft model. aacrjournals.org These findings suggest that combining Akt inhibition with HER2 blockade can be an effective strategy in this cancer subtype. aacrjournals.orgpatsnap.com

Combination with Proteasome Inhibitors (e.g., Bortezomib)

Preclinical studies in multiple myeloma (MM) have demonstrated synergistic activity between this compound and proteasome inhibitors like bortezomib. This compound enhances the cytotoxicity induced by proteasome inhibition by bortezomib or carfilzomib. c-med.org This synergistic effect is mediated through the inhibition of activated Akt by proteasome inhibitors and the induction of fatal endoplasmic reticulum (ER) stress, evidenced by increased CHOP expression. c-med.org Synergistic effects between this compound and bortezomib have been observed in vitro in MM cell lines, including those with low baseline p-Akt, and importantly, in an in vivo xenograft mouse model. c-med.orgnih.govaacrjournals.org this compound enhanced bortezomib-induced cytotoxicity in vivo, which was associated with prolonged host survival. nih.govaacrjournals.org The combination augments bortezomib-induced ER stress and apoptotic signaling. nih.govaacrjournals.org this compound also affects MM-initiating cells and bone marrow niche cells by inhibiting the secretion of IL-6 from bone marrow stromal cells (BMSCs). c-med.org

Combination with Immunomodulatory Agents (e.g., Dexamethasone (B1670325), Rapamycin (B549165), 17-AAG)

While the provided search results specifically mention combinations of other Akt inhibitors or mTOR inhibitors with immunomodulatory agents like dexamethasone, rapamycin, and 17-AAG in the context of multiple myeloma, direct preclinical data for this compound in combination with these specific immunomodulatory agents were not explicitly detailed in the snippets. However, the PI3K-AKT-mTOR pathway is commonly activated in MM, and mTORC1 inhibitors like rapamycin have shown synergistic activity in other cancers when combined with agents such as dexamethasone and 17-AAG. oaes.ccresearchgate.net Perifosine (B1684339), another Akt inhibitor, has been shown to synergize with dexamethasone in preclinical MM studies. oaes.ccresearchgate.netoaepublish.com this compound has been shown to enhance ER stress and MM apoptosis when combined with proteasome inhibitors, a mechanism that can be influenced by the broader cellular environment and other therapeutic agents. aacrjournals.orgoaepublish.com Further research would be needed to specifically detail preclinical combinations of this compound with dexamethasone, rapamycin, or 17-AAG.

Combination with Epigenetic Modulators (e.g., Dual EZH2/1 Inhibitor UNC1999)

Preclinical studies have explored the combination of this compound with epigenetic modulators, specifically focusing on inhibitors of Polycomb repressive complex 2 (PRC2) components EZH2 and EZH1. This compound, as a potent and selective Akt inhibitor, was found to downregulate EZH2 expression while compensatorily upregulating EZH1 in multiple myeloma cells. researchgate.netnih.govchiba-u.jp The combination of this compound with the dual EZH2/EZH1 inhibitor UNC1999 synergistically enhanced this compound-induced cytotoxicity and provoked apoptosis in myeloma cells. researchgate.netnih.govchiba-u.jplarvol.comresearchgate.nettandfonline.com This synergistic effect was not observed with a selective EZH2 inhibitor, highlighting the importance of inhibiting both EZH2 and EZH1 when combining with Akt inhibition. researchgate.netnih.govchiba-u.jp RNA-seq analysis revealed the activation of the FOXO signaling pathway after this compound treatment, and FOXO3 was shown to directly bind to the EZH1 promoter, enhancing its expression. researchgate.netnih.govchiba-u.jp This suggests a molecular interaction between Akt signaling and epigenetic modulators, providing a rationale for targeting both pathways. researchgate.netnih.govchiba-u.jp

Rationale for Vertical and Horizontal Pathway Inhibition in Preclinical Contexts

The rationale for combining this compound with other agents in preclinical studies often involves strategies of vertical and horizontal pathway inhibition. Vertical inhibition targets multiple nodes within the same signaling pathway. For instance, combining this compound (an Akt inhibitor) with an mTOR inhibitor like everolimus represents vertical inhibition of the PI3K/Akt/mTOR pathway. aacrjournals.org Similarly, combining this compound with HER2 inhibitors like lapatinib or trastuzumab can be viewed as a form of vertical inhibition, as HER2 is an upstream activator of the PI3K/Akt pathway. aacrjournals.orgpatsnap.com This approach aims to overcome resistance mechanisms that may arise from feedback loops or pathway redundancy. aacrjournals.org

Horizontal inhibition, on the other hand, involves targeting distinct, parallel pathways that contribute to cancer cell growth, survival, or resistance. The combination of this compound with proteasome inhibitors like bortezomib in multiple myeloma exemplifies horizontal inhibition, targeting the PI3K/Akt pathway and the ubiquitin-proteasome system, respectively. c-med.orgnih.govaacrjournals.orgmdpi.com This strategy can be effective in cancers where multiple signaling pathways are activated or where inhibiting one pathway leads to the activation of another. The synergistic effects observed with these combinations in preclinical models support the rationale for simultaneously targeting these distinct cellular processes to enhance anti-tumor activity and overcome resistance. aacrjournals.orgc-med.orgnih.govaacrjournals.orgmdpi.com The combination with epigenetic modulators like UNC1999 also represents a form of horizontal inhibition, targeting the Akt pathway and epigenetic regulation via PRC2, highlighting the complex interplay between signaling and epigenetic mechanisms in cancer. researchgate.netnih.govchiba-u.jp

Viii. Future Directions in Preclinical and Translational Research of Tas 117

Further Elucidation of Signaling Crosstalk and Compensatory Pathways

Understanding the complex signaling networks and how they adapt in response to AKT inhibition by TAS-117 is a critical area for future research. Preclinical and clinical studies suggest that inhibiting key cancer signaling pathways may help minimize crosstalk signaling and compensatory feedback activation researchgate.netaacrjournals.org. Studies have shown intrinsic feedback regulation and acquired resistance mechanisms to PI3K inhibitors, which can occur directly through canonical effectors of the pathway or via parallel pathways that crosstalk with this signaling cascade nih.gov. To overcome these resistance mechanisms and enhance antitumor activity, combining targeted treatments is a feasible option nih.gov.

Research into this compound has already begun to explore this area. For instance, studies in multiple myeloma (MM) cell lines found that this compound significantly down-regulated EZH2 mRNA and protein levels, a component of the Polycomb repressive complex 2 (PRC2). However, H3K27me3 levels, which are influenced by PRC2 activity, were maintained or even elevated, suggesting potential compensation by EZH1, another PRC2 component. This indicates a signaling-epigenetic crosstalk between the PI3K/AKT pathway and PRC2 components. This compound's impact on EZH2 and EZH1 levels appears to be mediated through the AKT downstream effectors E2F1 and FOXO3, respectively ashpublications.org. Further investigation into such intricate crosstalk and compensatory mechanisms is crucial for designing effective combination strategies with this compound.

Identification of Novel Predictive Biomarkers for Preclinical Efficacy

Identifying reliable predictive biomarkers is essential for selecting patients who are most likely to respond to this compound treatment nih.gov. Preclinical studies have indicated that tumor cell lines sensitive to this compound include those with Akt2 and HER2 gene amplification, PI3K mutations, and PTEN loss nih.govresearchgate.netcancernetwork.comd-nb.info. However, the clinical relevance and predictive power of these potential biomarkers require further validation.

Previous studies have shown that PIK3CA gene mutations might predict responses or prolonged progression-free survival, although contradictory results have also been observed researchgate.net. Other clinical models suggest that cells with a loss of PTEN expression are more sensitive to AKT/PI3K inhibitors researchgate.net. However, challenges exist in standardizing the definition and assessment of PTEN status researchgate.net. Preclinical data also suggest that Akt1E17K mutation may be a useful biomarker, but this requires further proof-of-concept studies nih.govresearchgate.net.

Future research should focus on comprehensive molecular profiling of tumors to identify novel genetic alterations, gene expression patterns, or protein signatures that correlate with sensitivity or resistance to this compound in preclinical models. Exploratory analyses in clinical studies are also being performed to confirm PTEN inactivating mutations and explore other potential predictive biomarkers, including assessment of related genetic variants by next-generation sequencing, FISH, and/or immunohistochemistry, and retrospective analysis of target engagement biomarkers like AKT, pAKT, PRAS40, and pPRAS40 nih.gov.

Development of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

The development and utilization of more physiologically relevant preclinical models are vital for accurately predicting clinical responses to this compound. Traditional 2D cell cultures and standard xenograft models have limitations in fully recapitulating the complexity of human tumors and their microenvironment researchgate.netbiorxiv.org.

Advanced preclinical models such as organoids and patient-derived xenografts (PDXs) are attracting increasing attention for precision medicine and drug screening researchgate.netbiorxiv.orgwindows.net. PDX models are considered more reliable for preclinical drug development due to their ability to retain pathological and molecular characteristics of the original tumor researchgate.net. Patient-derived organoids (PDOs) also serve as valuable in vitro models for drug screening researchgate.net.

Future research should involve evaluating this compound in a wider range of well-characterized organoid and PDX models representing diverse cancer types and molecular profiles, particularly those with alterations in the PI3K/AKT/mTOR pathway. These models can help assess the efficacy of this compound as a monotherapy and in combination with other agents, investigate mechanisms of resistance, and validate potential predictive biomarkers in a setting that more closely mirrors the clinical scenario.

Exploration of this compound as a Chemical Biology Probe

This compound's high potency and selectivity as an allosteric pan-AKT inhibitor make it a valuable tool for chemical biology research nih.govresearchgate.netresearchgate.netprobechem.commedchemexpress.com. Chemical probes are small molecules used to perturb biological systems and gain insights into protein function, signaling pathways, and disease mechanisms.

Future directions include leveraging this compound as a chemical biology probe to:

Further dissect the specific roles of individual AKT isoforms (AKT1, AKT2, and AKT3) in different cancer types and biological processes. While this compound inhibits all three isoforms, using it in conjunction with isoform-specific tools could provide a more nuanced understanding.

Investigate the downstream consequences of comprehensive AKT inhibition beyond the well-established PI3K/AKT/mTOR pathway effectors.

Explore novel synthetic lethal interactions by using this compound to inhibit AKT activity and identify cellular vulnerabilities that emerge in the absence of functional AKT signaling.

Characterize the dynamic changes in the proteome, metabolome, and lipidome that occur upon AKT inhibition by this compound, providing a broader view of its cellular impact.

Q & A

Q. What is the mechanism of action of TAS-117 in targeting the PI3K/Akt/mTOR pathway?

this compound is a highly selective, allosteric pan-Akt inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its membrane translocation and subsequent activation. It inhibits Akt1/2/3 isoforms with IC50 values of 4.8, 1.6, and 44 nM, respectively, thereby blocking downstream phosphorylation of substrates like PRAS40 (proline-rich Akt substrate 40) and FKHR/FKHRL1. This inhibition disrupts tumor cell proliferation and survival pathways while inducing apoptosis and autophagy .

Q. How are preclinical models used to validate this compound’s efficacy?

Preclinical validation involves:

- In vitro assays : Dose-dependent cytotoxicity in cancer cell lines (e.g., breast, ovarian, myeloma) with PI3K/Akt pathway aberrations (e.g., PTEN loss, PIK3CA mutations) .

- In vivo xenografts : Oral administration of this compound (10–40 mg/kg/day) in murine models demonstrates tumor growth inhibition, particularly in HER2-amplified gastric (NCI-N87) and breast (KPL-4) cancers .

- Biomarker analysis : Pharmacodynamic markers like pPRAS40/total PRAS40 ratios are measured to confirm target engagement .

Q. What safety considerations are critical in this compound trial design?

Key safety endpoints include:

- Hyperglycemia : Managed via fasting glucose monitoring (<160 mg/dL) and dose interruptions (observed in 36% of patients, with grade 3/4 events in 15%) .

- Skin toxicity : Maculopapular rash (36% incidence) led to dose-limiting toxicities (DLTs) in phase 1 trials, prompting intermittent dosing (4 days on/3 days off) .

- Organ function thresholds : Adequate hepatic (bilirubin ≤1.5×ULN) and renal (creatinine ≤1.5×ULN) function are required for eligibility .

Advanced Research Questions

Q. How can contradictory efficacy data between phase 1 and phase 2 trials be reconciled?

Phase 1 trials reported objective responses in 25% of ovarian clear cell carcinoma patients, while phase 2 trials showed limited activity (ORR: 8%, DCR: 23%). This discrepancy may arise from:

- Patient heterogeneity : Phase 2 included heavily pretreated patients (77% ≥3 prior lines) with diverse PI3K/Akt aberrations, whereas phase 1 focused on specific histologies (e.g., ovarian/endometrial cancers) .

- Dosing regimens : Phase 2 used lower doses (16–24 mg/day) vs. phase 1 (up to 32 mg/day), potentially suboptimal for sustained pathway inhibition .

- Resistance mechanisms : Feedback activation of parallel pathways (e.g., mTORC1/2) may blunt monotherapy efficacy in later-line settings .

Q. What methodologies address intrinsic resistance to this compound in PI3K/Akt-aberrant tumors?

Strategies include:

- Combination therapies : Synergy observed with proteasome inhibitors (e.g., bortezomib) via enhanced ER stress and apoptosis, or with HER2/mTOR inhibitors (e.g., lapatinib, everolimus) to block compensatory signaling .

- Biomarker refinement : Co-occurring mutations (e.g., Akt1 E17K + HER2 amplification) may predict sensitivity, while PTEN loss alone shows inconsistent correlation .

- Longitudinal biopsies : Post-progression sequencing to identify acquired resistance mechanisms (e.g., RAS/MAPK activation) .

Q. How is statistical power calculated for this compound trials with rare PI3K/Akt alterations?

Sample size calculations in phase 2 trials assumed:

- Null hypothesis : ORR ≤5% vs. alternative ORR ≥25%.

- Power analysis : 90% power with one-sided α=0.05 required 25 patients; adjusted to 30 for 20% dropout .

- Stratification : Cohorts divided by tumor type (gastrointestinal vs. non-gastrointestinal) and mutation profile (PIK3CA/Akt1/Akt2) to account for heterogeneity .

Q. What pharmacodynamic (PD) markers validate Akt inhibition in clinical trials?

Key PD markers include:

- pPRAS40 suppression : ≥50% reduction in pPRAS40/total PRAS40 ratios in peripheral blood mononuclear cells (PBMCs) at 4–8 hours post-dose .

- Glucose metabolism : Transient hyperglycemia (peaking at 4–8 hours) correlates with Akt inhibition in carbohydrate regulation .

- Tumor biopsies : Post-treatment assessment of pAkt (Ser473) and downstream effectors (e.g., pS6, p4EBP1) .

Methodological Challenges and Solutions

Q. How are adaptive trial designs (e.g., basket trials) optimized for this compound?

The K-BASKET trial framework:

- Inclusion criteria : Mandatory NGS confirmation of PI3K/Akt aberrations (e.g., PIK3CA E542X/E545K/H1047R, Akt1 E17K) .

- Dynamic dosing : Gastrointestinal cancers received 16 mg/day (continuous), while non-gastrointestinal cohorts used 24 mg (4 days on/3 days off) to balance efficacy and toxicity .

- Early stopping rules : Independent monitoring committees terminated the phase 2 trial early due to low accrual and lack of durable responses .

Q. What preclinical models best recapitulate this compound’s clinical pharmacokinetics (PK)?

- Murine xenografts : Oral bioavailability (~60%) and terminal t1/2 (22–32 hours) mirror human PK profiles .

- Dose proportionality : Linear increases in Cmax and AUC0-24 across 8–32 mg doses in rats and monkeys .

- Accumulation ratios : 3–4× accumulation with daily dosing vs. 2–3× with intermittent regimens .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。